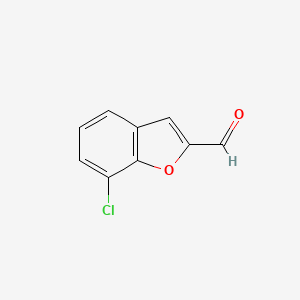

7-chloro-1-benzofuran-2-carbaldehyde

Description

7-Chloro-1-benzofuran-2-carbaldehyde (C₉H₅ClO₂) is a halogenated benzofuran derivative featuring a chlorine substituent at the 7-position and an aldehyde group at the 2-position of the fused benzofuran ring system. Benzofuran aldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The chlorine atom at the 7-position introduces electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and halogen bonding.

Properties

IUPAC Name |

7-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEICYGNSDQCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179728-80-4 | |

| Record name | 7-chloro-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate 7-chloro-2-hydroxybenzofuran. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: 7-chloro-1-benzofuran-2-carboxylic acid.

Reduction: 7-chloro-1-benzofuran-2-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

Scientific Research Applications

7-chloro-1-benzofuran-2-carbaldehyde is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 7-chloro-1-benzofuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in interactions with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-1-benzofuran-7-carbaldehyde

Key Differences :

- Substituent Position : The chlorine atom is located at the 5-position instead of the 7-position, while the aldehyde group remains at the 2-position (C₉H₅ClO₂, SMILES:

C1=COC2=C(C=C(C=C21)Cl)C=O) . - Electronic Effects : The 5-chloro substituent alters the electron density distribution across the benzofuran ring. This positional difference may reduce steric hindrance near the aldehyde group compared to the 7-chloro isomer.

- Spectroscopic Properties :

Table 1: Structural and Electronic Comparison

| Property | 7-Chloro-1-benzofuran-2-carbaldehyde | 5-Chloro-1-benzofuran-7-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₅ClO₂ | C₉H₅ClO₂ |

| Substituent Positions | Cl (7), CHO (2) | Cl (5), CHO (7) |

| Electron Effect | Strong electron-withdrawing at C7 | Moderate electron-withdrawing at C5 |

| Predicted Reactivity | Enhanced electrophilicity at CHO | Reduced steric hindrance near CHO |

Functional Group Variant: 7-Methyl-1-benzofuran-2-carbaldehyde

Key Differences :

- Substituent Type : A methyl group replaces chlorine at the 7-position (C₁₀H₈O₂, SMILES:

C1=COC2=C(C=C(C=C21)C)C=O) . - Electronic Effects : The methyl group is electron-donating, increasing electron density on the benzofuran ring. This contrasts sharply with the electron-withdrawing chlorine in the target compound.

- Physical Properties: Solubility: The methyl derivative is likely more lipophilic than the chloro analog, enhancing solubility in nonpolar solvents. Melting Point: Chloro derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Table 2: Substituent Impact on Properties

| Property | This compound | 7-Methyl-1-benzofuran-2-carbaldehyde |

|---|---|---|

| Substituent | Cl (electron-withdrawing) | CH₃ (electron-donating) |

| Ring Electron Density | Reduced | Increased |

| Aldehyde Reactivity | Higher electrophilicity | Lower electrophilicity |

| Predicted Applications | Pharmaceuticals (e.g., kinase inhibitors) | Fragrance intermediates |

Halogenated Derivatives: 2-(4-Chlorophenyl)-7-iodo-3-phenyl-1-benzofuran

Key Differences :

- Substituents : This compound features a 4-chlorophenyl group at C2, an iodine atom at C7, and a phenyl group at C3 (C₂₀H₁₂ClIO) .

- Crystallographic Data : X-ray studies reveal that iodine’s large atomic radius introduces significant van der Waals interactions, affecting crystal packing and stability .

Biological Activity

7-Chloro-1-benzofuran-2-carbaldehyde is a compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and an aldehyde functional group attached to a benzofuran ring. This unique configuration contributes to its biological activities.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties.

Structure-Activity Relationship (SAR)

A study highlighted the importance of specific substitutions on the benzofuran ring, which influence cytotoxic activity against various cancer cell lines. For instance, modifications at the C-2 position were found crucial for enhancing selectivity towards cancer cells while minimizing toxicity to normal cells. Compounds with halogen substitutions demonstrated improved binding interactions with cancer targets, leading to enhanced anticancer efficacy .

| Compound | IC50 (μM) | Cancer Cell Line | Remarks |

|---|---|---|---|

| This compound | TBD | K562 (Leukemia) | Potentially high selectivity |

| 7a | 5 | HL60 (Leukemia) | Significant cytotoxicity |

| 7b | TBD | EAC Cells | High binding interaction |

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been widely studied. The presence of halogen atoms has been shown to enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Benzofuran derivatives can interact with bacterial cell membranes or specific bacterial enzymes, disrupting their function. The introduction of halogen groups in the structure often correlates with increased antimicrobial potency .

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal activity. Research has indicated that this compound can inhibit the growth of various fungal strains.

Case Studies

A study demonstrated that benzofuran derivatives showed significant antifungal activity against Candida albicans and other pathogenic fungi. The effectiveness was linked to the structural features of the compounds, particularly the presence of halogen substituents which enhance their interaction with fungal cell membranes .

| Fungal Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 0.0048 | Strong |

| Fusarium oxysporum | 0.039 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.